7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: is a complex organic compound with a molecular formula of C21H20ClNO3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Isobutoxyphenyl Group: This step involves the alkylation of the quinoline core with an isobutoxyphenyl derivative, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid group to a carbonyl chloride group using reagents like oxalyl chloride (COCl)2 or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., NaH, KOtBu), solvents (e.g., dichloromethane, toluene).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction of the carbonyl chloride group would yield an alcohol or aldehyde.
Scientific Research Applications
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
Biological Studies: It can be used to study the interactions between quinoline derivatives and biological targets such as enzymes or receptors.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chlorine and carbonyl chloride groups can interact with biological molecules, leading to the formation of covalent bonds or the disruption of normal biological functions.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
- 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
- 7-Chloro-2-(3-propoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Comparison
- Structural Differences : The primary difference lies in the alkoxy group attached to the phenyl ring (isobutoxy vs. methoxy, ethoxy, propoxy).
- Reactivity : The size and steric hindrance of the alkoxy group can influence the reactivity and selectivity of the compound in chemical reactions.
- Biological Activity : The different alkoxy groups can affect the compound’s ability to interact with biological targets, potentially leading to variations in biological activity and efficacy.
Properties
IUPAC Name |
7-chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c1-12(2)11-26-15-6-4-5-14(9-15)19-10-17(21(23)25)16-7-8-18(22)13(3)20(16)24-19/h4-10,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGDIYYKGXGILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OCC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141485 | |
Record name | 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-00-7 | |
Record name | 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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